molecular formula C19H27NO4 B3027958 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid CAS No. 1439902-39-2

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

Cat. No. B3027958
CAS RN: 1439902-39-2
M. Wt: 333.4
InChI Key: WUIRJTZHSSVAMU-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid, also known as Boc-4-piperidone-4-acetic acid, is a chemical compound with a molecular formula of C18H25NO5. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid is not well understood. However, it is believed to act as an inhibitor of enzymes involved in various biological processes, including protein synthesis and DNA replication.
Biochemical and Physiological Effects
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid in lab experiments include its high purity and stability, as well as its well-defined chemical structure. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for the use of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid in scientific research. One potential direction is the development of new drugs and therapies based on the compound's unique properties. Another direction is the study of the compound's mechanism of action and its potential applications in various biological processes. Additionally, further research is needed to explore the compound's potential as a diagnostic tool for various diseases.
In conclusion, 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid is a versatile compound with a wide range of applications in scientific research. Its unique properties and potential applications make it a valuable tool for the development of new drugs and therapies, as well as for the study of various biological processes.

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including peptides and heterocyclic compounds. It is also used as a starting material for the synthesis of drugs and other biologically active compounds.

properties

IUPAC Name

2-[4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-6-5-7-15(12-14)19(13-16(21)22)8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIRJTZHSSVAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140167
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

CAS RN

1439902-39-2
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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